molecular formula C14H18N2O B12862757 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone

3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone

Cat. No.: B12862757
M. Wt: 230.31 g/mol
InChI Key: YGXLOIWBZURRDG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone derivatives with suitable aldehydes or ketones, followed by cyclization in the presence of acidic or basic catalysts. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other heterocyclic compounds with potential biological and industrial applications.

Scientific Research Applications

3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the specific substituents of 3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone.

    Isoquinoline: An isomeric form with the nitrogen atom in a different position.

    Quinolinone Derivatives: Compounds with various substituents on the quinoline ring, exhibiting different chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the ethyl and methyl groups contribute to its stability and overall molecular properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(dimethylamino)-1-ethyl-6-methylquinolin-2-one

InChI

InChI=1S/C14H18N2O/c1-5-16-12-7-6-10(2)8-11(12)9-13(14(16)17)15(3)4/h6-9H,5H2,1-4H3

InChI Key

YGXLOIWBZURRDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C=C(C1=O)N(C)C

Origin of Product

United States

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